(R)-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid
CAS No.:
Cat. No.: VC16247701
Molecular Formula: C11H20N2O5
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O5 |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | 6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid |
| Standard InChI | InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16) |
| Standard InChI Key | DAUHTFNYHSOVRQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The molecular formula of (R)-6-amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is C₁₂H₂₁N₂O₆, with a molecular weight of 275.30 g/mol . Its structure features a hexanoic acid backbone substituted at the third carbon by a Boc-protected amino group and at the sixth carbon by an oxo group adjacent to a primary amino group. The (R)-configuration at the third carbon distinguishes it from its (S)-enantiomer, which has distinct physicochemical and biological properties .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁N₂O₆ | |
| Molecular Weight | 275.30 g/mol | |
| CAS Number | 854102-51-5 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | 1.2±0.1 g/cm³ (analogous) |
Spectroscopic Data
While direct spectroscopic data for this compound is limited in publicly available literature, analogs such as 6-amino-6-oxohexanoic acid (CAS 334-25-8) provide insights into expected IR and NMR profiles . The Boc group typically exhibits strong carbonyl stretching vibrations near 1680–1720 cm⁻¹ in IR spectra. In ¹H NMR, the tert-butyl group resonates as a singlet at δ 1.4–1.5 ppm, while the α-protons adjacent to the oxo and amino groups appear downfield .
Synthesis and Stereocontrolled Preparation
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is widely used to protect amines during peptide synthesis. A recent breakthrough in asymmetric synthesis involves the iron-catalyzed 1,3-migratory nitrene C(sp³)–H insertion reaction, which converts carboxylic acids into Boc-protected α-amino acids . This method could be adapted for synthesizing (R)-6-amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid by starting with a suitably substituted hexanoic acid precursor.
Reaction Scheme:
-
Coupling: Hexanoic acid derivative + BocNHOH → Azanyl ester (RCO₂NHBoc).
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Nitrogen Migration: Iron-catalyzed stereocontrolled 1,3-migration → Boc-protected α-amino acid .
Enantioselective Challenges
Achieving the (R)-configuration requires chiral catalysts or resolution techniques. The enantioconvergent approach described by enables the synthesis of α,α-disubstituted amino acids from racemic precursors, suggesting potential routes to this compound’s stereocenter.
Physicochemical and Biochemical Properties
Solubility and Stability
The compound’s solubility in polar solvents (e.g., water, DMSO) is moderate, influenced by the Boc group’s hydrophobicity and the ionizable carboxylic acid group. Stability studies under acidic conditions are critical, as the Boc group is susceptible to cleavage by trifluoroacetic acid (TFA), a common deprotection agent in peptide synthesis .
Reactivity
The primary amino group at the sixth position can participate in condensation reactions, enabling the formation of amide bonds—a key feature in peptide coupling. The oxo group may undergo reduction or nucleophilic addition, offering avenues for further functionalization .
Applications in Pharmaceutical and Peptide Chemistry
Peptide Synthesis
As a bifunctional amino acid derivative, this compound serves as a versatile intermediate in solid-phase peptide synthesis (SPPS). The Boc group protects the amine during chain elongation, while the carboxylic acid is activated for coupling to subsequent residues .
Drug Discovery
Although direct pharmacological data is scarce, structurally related Boc-protected amino acids are employed in the synthesis of protease inhibitors and immunomodulators . For instance, analogs of this compound have been investigated in patents for treating multiple myeloma .
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